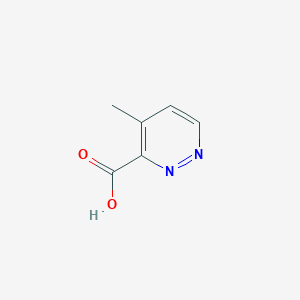

4-甲基吡啶嗪-3-羧酸

描述

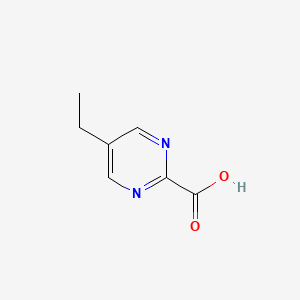

“4-Methylpyridazine-3-carboxylic acid” is a chemical compound with the linear formula C7H7NO2 . It is also known as "4-Methylnicotinic acid" .

Synthesis Analysis

There are several methods for synthesizing pyridazines, including the Lewis acid-mediated inverse electron demand Diels-Alder reaction . Other methods involve the use of copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones .

Molecular Structure Analysis

The molecular structure of “4-Methylpyridazine-3-carboxylic acid” is characterized by the empirical formula C7H7NO2 . The InChI code for this compound is 1S/C6H6N2O2/c1-4-2-3-7-8-5(4)6(9)10/h2-3H,1H3,(H,9,10) .

Physical And Chemical Properties Analysis

“4-Methylpyridazine-3-carboxylic acid” is a white to yellow solid . It has a molecular weight of 138.13 . The compound should be stored in a refrigerator .

科学研究应用

Drug Discovery and Development

4-Methylpyridazine-3-carboxylic acid has properties that contribute to its use in molecular recognition, which is crucial in drug discovery. Its inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction with the cardiac hERG potassium channel make it valuable in developing new pharmaceuticals .

Anti-inflammatory Pharmaceuticals

Derivatives of 4-Methylpyridazine-3-carboxylic acid have been found to exhibit significant anti-inflammatory activity. This makes it a potential candidate for the development of new anti-inflammatory drugs .

Production of Chemicals and Materials

This compound serves as an important intermediate in manufacturing a wide range of chemicals and materials, including herbicides, pharmaceuticals, dyes, and other specialized chemicals .

Nanotechnology

Carboxylic acids like 4-Methylpyridazine-3-carboxylic acid assist in the surface modification of carbon nanotubes by ultrasonic radiation. This application is significant in producing polymer nanomaterials, which are essential in various nanotechnology applications .

作用机制

Target of Action

The pyridazine ring, a component of the compound, is known for its unique physicochemical properties, which can be important in drug-target interactions .

Mode of Action

The mode of action of 4-Methylpyridazine-3-carboxylic acid involves its interaction with its targets. The pyridazine ring, a part of the compound, is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties can enhance the compound’s interaction with its targets, leading to changes in the target’s function or structure .

Biochemical Pathways

It’s worth noting that carboxylic acids, a group to which this compound belongs, are known to undergo various reactions, including nucleophilic acyl substitution . This reaction pathway could potentially be affected by the compound, leading to downstream effects.

Result of Action

The compound’s unique physicochemical properties, such as its weak basicity and robust, dual hydrogen-bonding capacity, could potentially influence its molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methylpyridazine-3-carboxylic acid. For instance, the compound should be stored in a refrigerator to maintain its stability . Additionally, during accidental release, dust formation should be avoided, and adequate ventilation should be ensured . These precautions suggest that the compound’s action and efficacy could be influenced by environmental conditions.

安全和危害

In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If the compound comes into contact with skin or eyes, wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting . Always wear personal protective equipment when handling this compound .

属性

IUPAC Name |

4-methylpyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-4-2-3-7-8-5(4)6(9)10/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDAFTJUUSZDOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601726 | |

| Record name | 4-Methylpyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25247-28-3 | |

| Record name | 4-Methylpyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one](/img/structure/B1357577.png)